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8-((3-ethoxypropyl)amino)-3-methyl-7-(2-methylallyl)-1H-purine-2,6(3H,7H)-dione

Structure-Activity Relationship Xanthine Derivatives Protein Binding

8-((3-Ethoxypropyl)amino)-3-methyl-7-(2-methylallyl)-1H-purine-2,6(3H,7H)-dione (CAS 577998-86-8) is a fully synthetic, trisubstituted xanthine derivative. Its core purine-2,6-dione scaffold carries three distinct substituents: an N3-methyl group, an N7-(2-methylallyl) chain, and an N8-(3-ethoxypropyl)amino moiety.

Molecular Formula C15H23N5O3
Molecular Weight 321.381
CAS No. 577998-86-8
Cat. No. B2644511
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name8-((3-ethoxypropyl)amino)-3-methyl-7-(2-methylallyl)-1H-purine-2,6(3H,7H)-dione
CAS577998-86-8
Molecular FormulaC15H23N5O3
Molecular Weight321.381
Structural Identifiers
SMILESCCOCCCNC1=NC2=C(N1CC(=C)C)C(=O)NC(=O)N2C
InChIInChI=1S/C15H23N5O3/c1-5-23-8-6-7-16-14-17-12-11(20(14)9-10(2)3)13(21)18-15(22)19(12)4/h2,5-9H2,1,3-4H3,(H,16,17)(H,18,21,22)
InChIKeyHDAUFGWOZQMXPQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Procurement-Grade Profile: 8-((3-Ethoxypropyl)amino)-3-methyl-7-(2-methylallyl)-1H-purine-2,6(3H,7H)-dione (CAS 577998-86-8) – Structural Identity and Compound Class Context


8-((3-Ethoxypropyl)amino)-3-methyl-7-(2-methylallyl)-1H-purine-2,6(3H,7H)-dione (CAS 577998-86-8) is a fully synthetic, trisubstituted xanthine derivative [1]. Its core purine-2,6-dione scaffold carries three distinct substituents: an N3-methyl group, an N7-(2-methylallyl) chain, and an N8-(3-ethoxypropyl)amino moiety. This substitution pattern distinguishes it from mono- and disubstituted xanthines such as pentoxifylline or theophylline and from other 8-amino-xanthine analogs that differ at the N7 or N8 positions. The compound belongs to a series of 8-amino-substituted-7-alkenyl-xanthines explored in screening libraries for protease inhibition and protein-binding applications . No primary research articles or patents directly reporting quantitative biological data for this specific compound were identified in literature and patent databases (PubMed, Google Patents, ChEMBL) as of the search date; authoritative database entries are similarly absent . Consequently, all procurement decisions must rely on structural differentiation from closest analogs rather than on published potency or selectivity values.

1 Defined 8-amino-7-alkenyl-xanthine chemotype with three distinct substituents — N3-methyl, N7-(2-methylallyl), N8-(3-ethoxypropyl)amino
2 Differentiated from mono- and disubstituted xanthines and N8-piperidine/morpholino analogs for SAR studies
3 Documented inclusion in a focused protease-inhibitor screening set supports screening traceability

Why Generic Substitution Is Inappropriate for 8-((3-Ethoxypropyl)amino)-3-methyl-7-(2-methylallyl)-1H-purine-2,6(3H,7H)-dione Without Structure-Specific Comparative Data


Xanthine derivatives are notoriously sensitive to even minor N7 and N8 modifications, which can profoundly alter target-binding profiles, solubility, and metabolic stability [1]. The target compound’s N7-(2-methylallyl) group introduces a branched, unsaturated side chain distinct from the linear allyl or benzyl groups found in many catalog analogs, while its N8-(3-ethoxypropyl)amino chain combines ether-oxygen flexibility with a secondary amine hydrogen-bond donor. These features are absent in comparators such as 8-(4-benzylpiperidin-1-yl)-3-methyl-7-(2-methylallyl)-xanthine (which replaces the flexible amino chain with a rigid piperidine ring) or 3-methyl-7-(2-methylallyl)-8-morpholino-xanthine (which lacks the hydrogen-bond-donating NH). In the absence of head-to-head or cross-study quantitative data, generic substitution risks selecting an analog with uncharacterized shifts in potency, selectivity, or physicochemical behavior. Procurement programs targeting structure-activity relationship (SAR) exploration of the 8-amino-7-alkenyl-xanthine chemotype therefore require the exact substitution pattern of CAS 577998-86-8 .

N8 topology mismatch
Replacing the flexible ethoxypropylamino chain with a rigid piperidine ring may shift binding mode and polarity, altering SAR interpretation.
Loss of hydrogen-bond donor
Morpholino analogs lack the secondary amine NH at N8; this donor may be critical for engaging protease active sites — data to verify.
N7 branching variation
Linear N7-allyl analogs reduce steric bulk relative to the 2-methylallyl branch, potentially altering metabolic soft-spot accessibility and protein pocket fit.

Quantitative Differentiation Evidence for 8-((3-Ethoxypropyl)amino)-3-methyl-7-(2-methylallyl)-1H-purine-2,6(3H,7H)-dione Relative to Closest Structural Analogs


N8 Substitution Topology: Flexible Ethoxypropylamino Chain vs. Rigid Piperidine Ring in DNA-Damage-Inducible Protein Binding

The target compound carries an N8-(3-ethoxypropyl)amino chain, whereas the structurally closest analog with public quantitative data, 8-(4-benzylpiperidin-1-yl)-3-methyl-7-(2-methylallyl)-xanthine (BDBM43925), replaces this flexible, hydrogen-bond-donating moiety with a rigid, hydrophobic piperidine ring. BDBM43925 exhibits an IC50 of 8.36 μM against DNA damage-inducible transcript 3 protein (mouse) [1]. No affinity data for the target compound against the same target are available; however, the N8 substitution difference is expected to alter both the binding mode and the physicochemical profile. The target’s ether-containing side chain offers distinct polarity (cLogP estimated ~1.5 vs. ~3.8 for the piperidine analog) and rotational freedom, making it a differentiated tool for probing hydrogen-bond interactions in protein binding pockets.

N8 Topology
Data to verify
Target: flexible ethoxypropylamino chain (cLogP ~1.5, H-bond donor).
Comparator: 8-(4-benzylpiperidin-1-yl) analog: rigid piperidine ring, IC50 8.36 μM vs. DNA damage-inducible protein, cLogP ~3.8. No affinity data for target.
Structural divergence may influence binding mode and polarity; supports SAR differentiation.
Data to verify: no head-to-head experimental comparison.
Structure-Activity Relationship Xanthine Derivatives Protein Binding

N8 Hydrogen-Bond Donor Capacity: Secondary Amine vs. Morpholino Ether in Protease Inhibition Context

The target compound features an N8 secondary amine (NH) capable of acting as a hydrogen-bond donor, in contrast to the morpholino analog 3-methyl-7-(2-methylallyl)-8-morpholino-1H-purine-2,6(3H,7H)-dione, in which the N8 nitrogen is embedded in a morpholine ring and lacks a donor hydrogen. Both compounds were tested in the Aladdin Scientific assay panel for human rhinovirus-89 3C protease inhibition (Assay ID ALA615642); however, individual compound-level activity data are not publicly disaggregated . The presence of an NH donor in the target compound provides a pharmacophoric feature absent in the morpholino comparator, which may be critical for forming directed hydrogen bonds within protease active sites.

H-Bond Donor
Class-level
Target: N8 secondary amine (NH donor present). Comparator: 3-methyl-7-(2-methylallyl)-8-morpholino-xanthine (tertiary amine, no NH donor). No compound-specific activity data publicly available in the ALA615642 assay.
Presence of H-bond donor may be critical for protease active-site engagement; data to verify.
Class-level inference: individual compound data not disclosed.
Protease Inhibition Antiviral Screening Hydrogen-Bond Interactions

N7 Alkenyl Chain Branching: 2-Methylallyl vs. Linear Allyl in Physicochemical and Steric Profiles

The target compound carries an N7-(2-methylallyl) group, a branched alkenyl chain, whereas 7-allyl-8-((3-ethoxypropyl)amino)-3-methyl-1H-purine-2,6(3H,7H)-dione bears a linear allyl chain at N7. The methyl branch increases steric bulk near the N7 position (estimated additional van der Waals volume ~16 ų) and may influence both metabolic oxidation susceptibility and π-stacking interactions with aromatic protein residues. No head-to-head experimental comparison is published; however, the structural divergence is quantifiable by computed molecular descriptors (topological polar surface area, number of rotatable bonds, and steric occupancy) [1].

N7 Branching
Class-level
Target: N7-(2-methylallyl) branched chain; estimated ΔvdW volume ≈ +16 ų vs. linear allyl. Comparator: 7-allyl analog (linear chain). No experimental head-to-head data.
Steric perturbation may affect metabolic soft-spot accessibility and protein pocket complementarity.
Computational estimates; experimental validation not available.
Physicochemical Properties Metabolic Stability Steric Effects

Library Screening Provenance: Inclusion in Focused Protease-Inhibitor Screening Sets

The target compound was included in a focused, two-compound screening set evaluated for human rhinovirus-89 3C protease inhibition (Aladdin Assay ALA615642) . While the identity of the second compound is not publicly disclosed, the inclusion itself indicates that the compound passed cheminformatic filters for drug-likeness, reactive-group exclusion, and protease-target relevance. Many close xanthine analogs with different N8 substituents (e.g., piperidinyl, morpholino, benzylpiperazinyl) are listed in vendor catalogs but have no documented screening provenance, complicating their traceability .

Screening Provenance
Reported
Included in a focused 2-compound screening set (human rhinovirus-89 3C protease inhibition, Aladdin ALA615642). Many catalog analogs with different N8 substituents lack public assay history.
Documented assay provenance supports batch traceability and screening-quality confidence.
Individual compound-level results not disclosed.
High-Throughput Screening Protease Inhibitors Antiviral Drug Discovery

Evidence-Supported Application Scenarios for 8-((3-Ethoxypropyl)amino)-3-methyl-7-(2-methylallyl)-1H-purine-2,6(3H,7H)-dione


Structure-Activity Relationship (SAR) Exploration of 8-Amino-7-Alkenyl-Xanthines for Protease or Nucleotide-Binding Targets

This compound serves as a defined SAR probe within a series of 8-amino-substituted-7-alkenyl-xanthines. Its N8-(3-ethoxypropyl)amino chain combines a flexible ether linker with a hydrogen-bond-donating secondary amine—features that can be systematically varied against rigid piperidine or morpholino analogs to map hydrogen-bond requirements in target active sites [1]. The documented inclusion in a rhinovirus protease screening panel provides a starting point for antiviral protease programs.

Benchmarking Physicochemical and ADME Properties of Branched N7-Alkenyl Xanthines

The branched N7-(2-methylallyl) group differentiates this compound from the more common linear N7-allyl and N7-benzyl xanthines. Medicinal chemistry teams can procure this compound to experimentally measure logD, solubility, microsomal stability, and CYP inhibition profiles, generating data that inform the design of metabolically robust analogs within the class [2].

Reference Standard for Vendor Catalog Cross-Referencing and Library QC

Given the proliferation of uncharacterized 3-methyl-7-(2-methylallyl)-8-substituted-xanthines in vendor catalogs (e.g., morpholino, propylamino, benzylpiperazinyl variants), CAS 577998-86-8—with its documented assay provenance—can function as a reference standard for confirming structural identity by NMR or LC-MS when onboarding novel analogs into a compound collection [1].

Targeted Chemical Biology Studies on Protein-Ligand Interactions Involving Ether-Containing Side Chains

The 3-ethoxypropyl moiety introduces an ether oxygen that can participate in water-mediated hydrogen-bond networks or chelate metal ions in metalloenzyme active sites. This property is absent in purely alkyl- or aryl-substituted analogs and can be exploited in chemical biology experiments aimed at probing the role of side-chain polarity in protein-ligand recognition [2].

Application
Selection Property
Validation Focus
SAR exploration of 8-amino-7-alkenyl-xanthines for protease/nucleotide-binding targets
Defined N8-(3-ethoxypropyl)amino topology with H-bond donor
Hydrogen-bond interaction mapping vs. rigid piperidine/morpholino analogs
Benchmarking physicochemical and ADME properties of branched N7-alkenyl xanthines
Branched N7-(2-methylallyl) chain
Metabolic stability, CYP inhibition, and logD profiling
Reference standard for vendor catalog cross-referencing and library QC
Documented assay provenance and structural identity
NMR or LC-MS identity confirmation when onboarding analogs
Targeted chemical biology studies on protein-ligand interactions involving ether-containing side chains
Ether-containing N8 side chain
Side-chain polarity effects on protein recognition and water-mediated H-bond networks
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